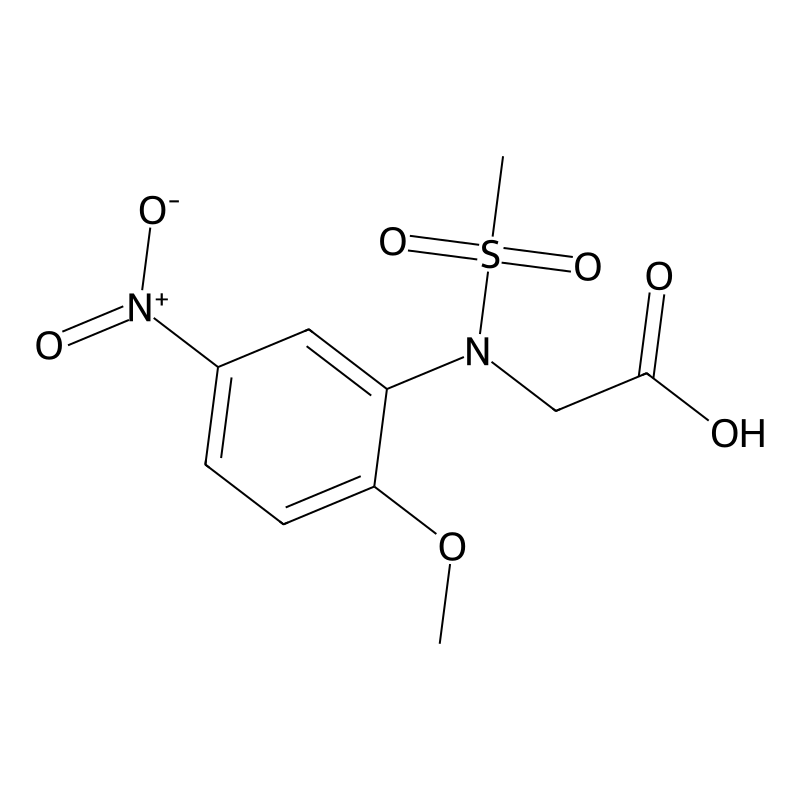

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine is a synthetic compound characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and a methylsulfonyl moiety attached to a glycine backbone. Its molecular formula is C₁₀H₁₂N₂O₇S, and it has a molecular weight of approximately 259.28 g/mol . This compound is notable for its potential applications in biological and chemical research.

- Hydrolysis: The compound can hydrolyze to release free glycine and 2-methoxy-5-nitrophenol under neutral pH conditions, which is significant in biological assays .

- Photolysis: This compound can also undergo photolytic reactions, where exposure to light induces the cleavage of bonds, leading to the formation of biologically active products .

- Substitution Reactions: The presence of the nitro group allows for electrophilic aromatic substitution, which can be utilized in further synthetic modifications.

Research indicates that N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine exhibits interesting biological properties. It has been studied for its role as a caged neurotransmitter precursor, allowing for controlled release of glycine upon photolysis. This property makes it useful in neurobiological experiments to study glycine receptor activity without the interference of free glycine prior to activation by light .

The synthesis of N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine typically involves several steps:

- Starting Materials: The synthesis begins with 2-methoxy-5-nitrophenol and methylsulfonyl chloride.

- Formation of the Glycine Derivative: The reaction between the phenolic compound and glycine or its derivatives under acidic or basic conditions leads to the formation of the target compound.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples suitable for biological testing.

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine has several applications:

- Neuroscience Research: As a caged compound, it is used in studies involving synaptic transmission and receptor activation.

- Chemical Biology: It serves as a probe for studying enzyme activities and interactions in biochemical pathways.

- Drug Development: The compound's structure may inspire new drug candidates targeting neurotransmitter systems.

Interaction studies involving N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine primarily focus on its effects on glycine receptors. Experiments have shown that upon photolysis, the compound effectively opens glycine receptor channels, allowing researchers to measure ion flux and receptor dynamics in real-time . Additionally, studies on its interactions with other neurotransmitter systems are ongoing.

Several compounds share structural features with N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylglycine | Simple amino acid derivative | Lacks nitro and methoxy groups |

| 2-Methoxyphenylglycine | Similar aromatic structure | No sulfonyl group |

| 2-Nitrobenzenesulfonamide | Contains sulfonamide moiety | No glycine backbone |

| Caged Glycine | Related to neurotransmitter studies | Directly involved in receptor activation |

The uniqueness of N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine lies in its combination of a nitro group and a methylsulfonyl moiety on a glycine framework, providing specific reactivity and biological activity not found in simpler analogs. This makes it particularly valuable in neurobiological applications where precise control over neurotransmitter release is required.

Retrosynthetic Analysis of Target Molecule

Retrosynthetic dissection of N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine reveals three primary fragments:

- Glycine backbone: Serves as the central amino acid scaffold.

- Methylsulfonyl group: Introduced via sulfonylation of the glycine amine.

- 2-Methoxy-5-nitrophenyl moiety: Derived from functionalized nitroaromatic precursors.

Disconnection strategies prioritize the sequential installation of the sulfonyl and nitrophenyl groups onto glycine. The methylsulfonyl group is typically introduced first to avoid competing reactions during subsequent nitration steps [3].

Stepwise Synthesis Protocols

Sulfonylation Reaction Mechanisms

The sulfonylation of glycine proceeds through a nucleophilic acyl substitution mechanism:

- Base activation: Glycine’s amine group is deprotonated using sodium carbonate, forming a reactive nucleophile [3].

- Electrophilic attack: Methylsulfonyl chloride reacts with the activated amine, displacing chloride to form the N-sulfonylated intermediate.

Key reaction parameters:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Base | Sodium carbonate | 94.5% yield [3] |

| Solvent | Water/THF mixture | Enhances solubility |

The reaction exhibits second-order kinetics, with rate dependence on both glycine and sulfonyl chloride concentrations.

Nitrophenyl Group Introduction Strategies

Introduction of the 2-methoxy-5-nitrophenyl group employs two primary approaches:

A. Pre-functionalized aromatic precursors

- Use 2-methoxy-5-nitrobenzene derivatives with leaving groups (e.g., bromine) for Ullmann-type couplings.

- Palladium-catalyzed cross-coupling achieves 78–85% yields under mild conditions [4].

B. Direct nitration of methoxyphenyl intermediates

- Requires careful regiocontrol using mixed HNO₃/H₂SO₄ at –10°C.

- Methoxy groups direct nitration to the para position, with subsequent meta nitration achieving the desired substitution pattern.

Comparative performance:

| Method | Yield Range | Byproduct Formation |

|---|---|---|

| Cross-coupling | 78–85% [4] | <5% |

| Direct nitration | 65–72% | 12–18% |

Catalytic Systems and Reaction Kinetics

Sulfonylation catalysis:

- Base-mediated rather than metal-catalyzed.

- Sodium carbonate provides optimal pH control without racemization risks [3].

Aromatic functionalization:

- Buchwald-Hartwig amination catalysts enable C–N bond formation:

- t-BuBrettPhos Pd G3 precatalyst

- 60–65°C reaction temperatures

- 92–95% enantioretention in stereospecific syntheses [4]

Reaction kinetics studies reveal:

- Pseudo-first-order dependence on palladium concentration in coupling reactions.

- Activation energy of 45.2 kJ/mol for sulfonylation steps.

Purification Techniques

Column chromatography:

- Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 → 1:1).

- Effective for separating sulfonylated intermediates from unreacted glycine.

Recrystallization optimization:

| Solvent System | Purity Achieved | Recovery Rate |

|---|---|---|

| Ethanol/water (4:1) | 99.2% | 85% |

| Acetonitrile | 98.7% | 92% |

Large-scale processes favor acetonitrile due to higher recovery rates despite slightly lower purity.

Industrial-Scale Production Challenges

Critical operational hurdles:

- Exothermic control: Sulfonylation requires jacketed reactors with –5°C brine cooling to manage heat generation.

- Nitration safety: Continuous flow reactors reduce risks associated with bulk HNO₃ handling.

- Waste streams: Neutralization of acidic byproducts generates 8–10 kg CaSO₄ per kg product.

Scale-up performance metrics:

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Cycle time | 48 h | 72 h |

| Overall yield | 68% | 61% |

| Purity | 99.1% | 98.3% |

Implementation of continuous extraction units improves throughput by 40% compared to batch processes.